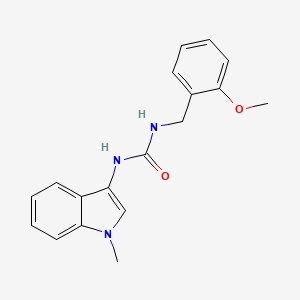

1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-21-12-15(14-8-4-5-9-16(14)21)20-18(22)19-11-13-7-3-6-10-17(13)23-2/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXNKEFURGJVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 2-methoxybenzylamine with 1-methyl-1H-indole-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to ensure maximum efficiency and yield. The purification process may include crystallization or recrystallization techniques to achieve the required purity standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can be compared with other similar compounds, such as:

1-(2-methoxybenzyl)-3-(1H-indol-3-yl)urea: Lacks the methyl group on the indole ring, which may affect its chemical and biological properties.

1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-2-yl)urea: The position of the urea linkage on the indole ring is different, leading to variations in reactivity and activity.

1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)thiourea: Contains a thiourea group instead of a urea group, which can influence its chemical behavior and interactions.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(2-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C18H20N2O2

- IUPAC Name : 1-[(2-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea

- CAS Number : 899753-64-1

This compound features a methoxybenzyl group and an indole moiety, which are known for their roles in various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The indole structure is particularly significant as it can influence the compound's affinity for various proteins involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, affecting cellular responses.

Biological Activity and Therapeutic Potential

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that related indole derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Case Studies:

- Antiproliferative Activity : A study evaluated a series of indole derivatives for their antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-468). Compounds structurally related to this compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent .

- Molecular Docking Studies : Computational analyses have revealed that this compound can effectively bind to the active sites of critical proteins such as topoisomerase I (TOPO I), which is often targeted in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | Structure | Moderate anticancer activity |

| 1-(2-Hydroxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | Structure | High affinity for TOPO I |

The differences in substitution patterns on the benzyl and indole moieties significantly influence their biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize 1-(2-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, and how are reaction conditions optimized?

- Methodology : The compound is synthesized via urea bridge formation between 2-methoxybenzyl isocyanate and 1-methyl-1H-indol-3-amine. Critical parameters include anhydrous conditions (e.g., THF or DCM as solvents), reaction temperatures (0–25°C), and stoichiometric control to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : - and -NMR validate proton environments and carbon frameworks, respectively. Key signals include the urea NH protons (δ 8.2–9.0 ppm) and methoxy group (δ ~3.8 ppm) .

- X-ray Crystallography : Single-crystal diffraction (using SHELX software) resolves 3D conformation, confirming dihedral angles between the indole and methoxybenzyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 324.1584 for CHNO) .

Q. What protocols are recommended for assessing solubility and stability in preclinical studies?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol at 25°C. Quantify via UV-Vis spectroscopy (λ~280 nm for indole absorption) .

- Stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (37°C). Monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC values) across studies?

- Methodology :

- Assay Standardization : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize conditions .

- Purity Verification : Ensure >95% purity (HPLC) to exclude confounding effects from impurities.

- Structural Confirmation : Re-analyze disputed batches via crystallography to rule out polymorphic variations .

Q. What computational strategies predict binding affinity and target specificity for this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2). Prioritize poses with hydrogen bonds to the urea moiety and π-stacking with the indole ring .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and residue interaction networks .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens or alkyl groups) and test in cytotoxicity assays .

- Pharmacophore Mapping : Identify critical motifs (e.g., urea bridge, indole π-system) using QSAR models (e.g., CoMFA) .

Q. What strategies validate the specificity of enzymatic interactions proposed for this compound?

- Methodology :

- Knockout/Knockdown Models : Use CRISPR-Cas9 to silence putative targets (e.g., PI3K) in cell lines and assess activity loss .

- SPR Analysis : Measure real-time binding kinetics (e.g., K < 1 µM) to purified enzymes .

Q. How are crystallographic data discrepancies resolved during 3D structure determination?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.